molecular formula C15H13N7O3S B2798723 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905765-83-5

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2798723
CAS No.: 905765-83-5
M. Wt: 371.38
InChI Key: PTHKEIIMKUKDJS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H13N7O3S and its molecular weight is 371.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .

Mode of Action

The compound interacts with α-syn and inhibits its aggregation . In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . By preventing the aggregation of α-syn, the compound can potentially mitigate these harmful effects .

Biochemical Pathways

The compound affects the pathway involving the aggregation of α-syn into amyloid fibrils . These fibrils are a common histopathological hallmark in Parkinson’s disease patients, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites . By inhibiting the aggregation of α-syn, the compound can potentially disrupt this pathway and its downstream effects, which include neurotoxicity and neurodegeneration .

Result of Action

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound may have a neuroprotective effect .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to the deamination of the compound during the process of coordination . .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O3S/c16-21-14(12-3-1-2-8-17-12)19-20-15(21)26-9-13(23)18-10-4-6-11(7-5-10)22(24)25/h1-8H,9,16H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHKEIIMKUKDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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